molecular formula C10H20O2S B1463834 3-(Methylthio)propyl hexanoate CAS No. 906079-63-8

3-(Methylthio)propyl hexanoate

Cat. No. B1463834
M. Wt: 204.33 g/mol
InChI Key: NZDCNAMVIRTJPL-UHFFFAOYSA-N
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Description

3-(Methylthio)propyl hexanoate is an organic compound with the molecular formula C10H20O2S and a molecular weight of 204.33 . It is also known by other names such as methionyl hexanoate and hexanoic acid, 3-(methylthio)propyl ester .


Synthesis Analysis

The synthesis of 3-(Methylthio)propyl hexanoate primarily involves the reaction of 3-(Methylthio)propanol with hexanoic anhydride under suitable reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-(Methylthio)propyl hexanoate consists of a hexanoate (hexanoic acid) moiety and a 3-(Methylthio)propyl moiety . Esters like 3-(Methylthio)propyl hexanoate generally have a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

As an ester, 3-(Methylthio)propyl hexanoate can participate in various chemical reactions. For instance, it has been identified as a volatile compound in the flavor profile of hot-pressed flaxseed oil processed under different roasting conditions .


Physical And Chemical Properties Analysis

3-(Methylthio)propyl hexanoate is a clear colorless to pale yellow liquid with a sharp penetrating aroma with fruity undertones . It has a boiling point of 108-110°C at 0.4mm and a density of 0.97 .

Scientific Research Applications

Flavor Research and Food Chemistry

3-(Methylthio)propyl hexanoate has been studied in the context of flavor research. A notable application is in the identification and synthesis of organic sulfur compounds in yellow passion fruit, contributing to its distinct flavor profile (Winter, Furrer, Willhalm, & Thommen, 1976). Additionally, research on the volatile compounds in heated fresh-cut pineapple noted the presence of ethyl 3-(methylthio)-propionate, a related compound, indicating its relevance in food processing and flavor modification (Zhang, Shen, Prinyawiwatkul, & Xu, 2012).

Forensic Science

In forensic science, 3-(Methylthio)propyl hexanoate has been explored as a potential marker in the decomposition process. A study identified a combination of compounds, including propyl hexanoate, to distinguish between human and pig remains, indicating its potential use in forensic investigations (Rosier et al., 2015).

Chemical Synthesis and Organic Chemistry

This compound plays a role in the field of organic chemistry, particularly in the synthesis of flavors and fragrances. For instance, research on the preparation of optically active flavors highlighted the synthesis of 3-methylthio hexanol and its acetate, demonstrating its application in creating aroma compounds (Tian-hui, 2010). Another study focused on the modification of the Swern oxidation process, where 6-(methylthio)hexanoic acid was used, indicating its utility in organic reactions (Liu & Vederas, 1996).

Biotechnology and Fermentation

In biotechnology, 3-(Methylthio)propyl hexanoate has been studied for its role in fermentation processes. Research on constructing a synthetic microbial community for biosynthesis of volatile sulfur compounds, like 3-(methylthio)-1-propanol, in Baijiu (a Chinese alcoholic beverage) shows its relevance in enhancing flavor features of fermented foods (Du et al., 2021).

Safety And Hazards

3-(Methylthio)propyl hexanoate may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves and eyewear, avoiding inhalation of its vapor, and avoiding contact with skin and eyes .

Future Directions

The future directions for 3-(Methylthio)propyl hexanoate could involve further exploration of its potential uses in the food and flavor industry, given its presence in certain food products like pineapple . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

3-methylsulfanylpropyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2S/c1-3-4-5-7-10(11)12-8-6-9-13-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDCNAMVIRTJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238217
Record name 3-(Methylthio)propyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)propyl hexanoate

CAS RN

906079-63-8
Record name 3-(Methylthio)propyl hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906079638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylthio)propyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylthio)propyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(METHYLTHIO)PROPYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTB5202V59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Li, J Sun, C Fu, B Yu, SQ Liu, T Li, D Huang - Food chemistry, 2014 - Elsevier
Methionol-derived fatty acid esters were synthesised by both chemical and lipase catalysed esterification between fatty acids and methionol. Beneficial effects of both methods were …
Number of citations: 16 www.sciencedirect.com
P Werkhoff, M Güntert, G Krammer… - Journal of Agricultural …, 1998 - ACS Publications
The volatile flavor components of yellow passion fruits have been isolated using four different isolation techniques. The most representative and typical extract was obtained by vacuum …
Number of citations: 283 pubs.acs.org
N Narain, N Nigam… - Handbook of fruit and …, 2010 - books.google.com
The passion fruit belongs to the family of Passifloraceae, which is represented by 14 genera. The genus Passiflora is the principal representative of the family and constitutes nearly 580 …
Number of citations: 17 books.google.com
RJ Cannon, CT Ho - journal of food and drug analysis, 2018 - Elsevier
Global production and demand for tropical fruits continues to grow each year as consumers are enticed by the exotic flavors and potential health benefits that these fruits possess. …
Number of citations: 86 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
SMF Jeurissen, M DiNovi… - WHO FOOD …, 2011 - seguridadalimentaria.elika.eus
The Committee evaluated 36 additional flavouring agents belonging to the group of simple aliphatic and aromatic sulfides and thiols that was evaluated previously. This group included …
Number of citations: 8 seguridadalimentaria.elika.eus
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 0 efsa.onlinelibrary.wiley.com
RL Smith, WJ Waddell, SM Cohen, VJ Feron… - Food technology, 2009 - ift.org
The 24th publication by the FEMA Expert Panel presents safety and usage data on 236 new generally recognized as safe flavoring ingredients. 06.09• www. ift. org pg 47 were compiled …
Number of citations: 52 www.ift.org

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